

A Technical Guide to the ^{13}C NMR Analysis of Quinoline-3-Carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ^{13}C Nuclear Magnetic Resonance (NMR) analysis of quinoline-3-carboxylate derivatives. Quinoline scaffolds are pivotal in medicinal chemistry, and a thorough understanding of their structure, as elucidated by techniques like ^{13}C NMR, is critical for the development of novel therapeutics.

Core Principles and Applications

^{13}C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. For quinoline-3-carboxylate derivatives, it is indispensable for confirming substitution patterns on the quinoline ring, verifying the integrity of the carboxylate moiety, and elucidating the overall molecular structure. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering valuable insights into the effects of various substituents.

Experimental Protocols

A standardized protocol for acquiring high-quality ^{13}C NMR spectra of quinoline-3-carboxylate derivatives is crucial for reproducible results. The following is a general methodology synthesized from common laboratory practices.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the purified quinoline-3-carboxylate derivative.
- **Solvent Selection:** Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Chloroform-d (CDCl_3) and dimethyl sulfoxide-d₆ (DMSO-d_6) are commonly used solvents.^[1]
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.^[1]
- **Homogenization:** Ensure the sample is completely dissolved by gentle agitation or vortexing to form a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For ^{13}C NMR, this corresponds to a frequency of 75 MHz or higher.^[1]
- **Pulse Program:** A standard proton-decoupled single-pulse experiment is employed to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
- **Key Acquisition Parameters:**
 - **Spectral Width (SW):** A range of 0-200 ppm is generally sufficient to cover all carbon signals in these derivatives.
 - **Acquisition Time (AQ):** Typically set between 1-2 seconds.
 - **Relaxation Delay (D1):** A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.
 - **Number of Scans (NS):** Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (128 or more) is often required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

The following diagram illustrates the typical workflow for this analysis:

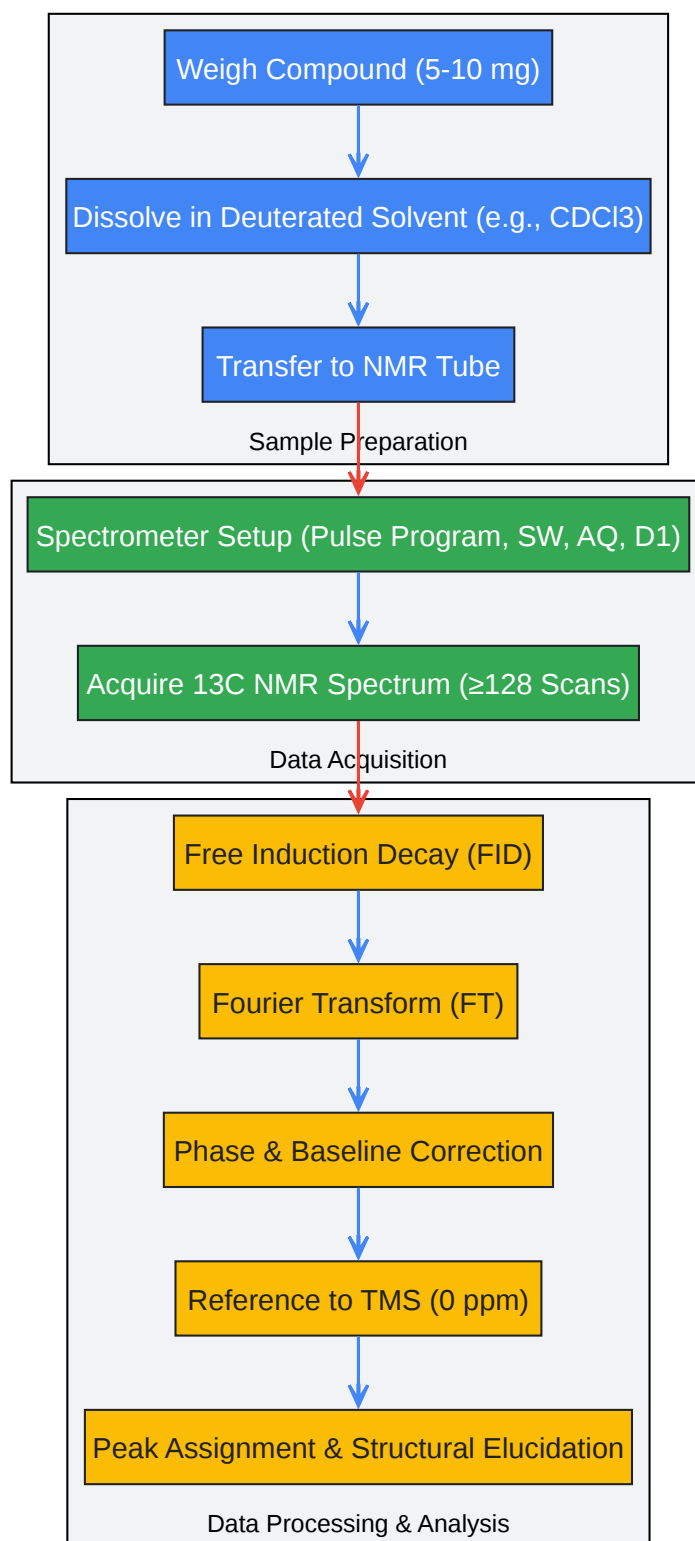


Diagram 1: Experimental Workflow for ^{13}C NMR Analysis

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Caption: A flowchart detailing the key stages from sample preparation to final data analysis in a typical ^{13}C NMR experiment.

Data Presentation: ^{13}C NMR Chemical Shifts

The chemical shifts (δ) in ^{13}C NMR are paramount for structural assignment. The table below summarizes reported ^{13}C NMR data for several ethyl quinoline-3-carboxylate derivatives, providing a valuable reference for comparative analysis. All shifts are reported in parts per million (ppm) relative to TMS.

Compound	Solvent	C2	C3	C4	C4a	C5	C6	C7	C8	C8a	C=O	OC H2	CH3	Other Signals
Ethyl 6-methoxyquinoline-3-carboxylate[1]	CDCl3	147.7	124.7	137.3	128.2	106.0	158.3	123.6	130.8	146.1	165.6	61.4	14.3	55.6 (OCH3)
Ethyl 6-nitroquinoline-3-carboxylate[1]	CDCl3	153.4	125.9	140.1	131.5	124.9	146.1	125.1	125.6	151.6	164.4	62.1	14.3	-

Ethyl 2,4-dichloroquinoline-3-carboxylate ^[2]	DM SO-d6	147.2	124.3	141.1	129.1	124.9	127.1	133.7	130.2	144.7	163.5	63.4	14.3	-
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Ethyl 7-fluoro-6-methylquinoline-3-carboxylate ^[1]	CD Cl3	150.1	128.2	137.7	130.5	112.5	136.2	163.8	128.3	147.2	165.4	61.4	14.3	19.3 (Ar-CH3)
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Ethyl benzoate	CD Cl3	149.0	125.1	137.7	129.2	127.9	127.4	-	-	148.9	165.6	61.4	14.3	Be nzo [h]
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nzo	sig
[h]	nal
qui	s:
noli	12
ne-	3.9
3-	,
car	12
box	5.2
ylat	,
e[1	12
]	5.5
	,
	12
	8.6
	,
	13
	1.0
	,
	13
	4.5

Note: Carbon numbering follows standard IUPAC nomenclature for the quinoline ring system.

Interpretation of Spectral Data

- **Quinoline Ring Carbons:** The carbon atoms of the quinoline ring typically resonate in the aromatic region, from approximately 106 to 155 ppm. Carbons directly attached to the nitrogen atom (C2 and C8a) are generally deshielded and appear at a lower field (higher ppm value).
- **Substituent Effects:** Electron-donating groups (e.g., -OCH₃) tend to shield the attached and ortho/para carbons, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂) deshield these carbons, resulting in a downfield shift.[\[1\]](#)
- **Carboxylate Group:** The carbonyl carbon (C=O) of the ester is highly deshielded and typically appears in the range of 163-166 ppm.[\[1\]](#)[\[2\]](#) The carbons of the ethyl group (OCH₂

and CH₃) are found in the aliphatic region, with the OCH₂ carbon around 61-63 ppm and the terminal CH₃ carbon around 14 ppm.[1][2]

This guide provides a foundational framework for the ¹³C NMR analysis of quinoline-3-carboxylate derivatives. For unambiguous assignment, especially with complex substitution patterns, advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

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References

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